3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
CAS No.:
Cat. No.: VC20361933
Molecular Formula: C7H12ClN3
Molecular Weight: 173.64 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride -](/images/structure/VC20361933.png)
Specification
Molecular Formula | C7H12ClN3 |
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Molecular Weight | 173.64 g/mol |
IUPAC Name | 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride |
Standard InChI | InChI=1S/C7H11N3.ClH/c1-6-4-9-7-5-8-2-3-10(6)7;/h4,8H,2-3,5H2,1H3;1H |
Standard InChI Key | GINKRDMUSXZCAM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C2N1CCNC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride features a partially saturated imidazo-pyrazine core with a methyl substituent at position 3. Systematic analysis of its structural parameters reveals the following key characteristics:
Molecular Composition
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IUPAC Name: 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
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Molecular Formula: C₇H₁₂ClN₃
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Molecular Weight: 173.64 g/mol (calculated from base compound C₇H₁₁N₃ [137.18 g/mol] + HCl [36.46 g/mol])
Crystallographic and Spectroscopic Features
X-ray diffraction studies of analogous compounds suggest chair-like conformations in the saturated pyrazine ring, with the methyl group adopting equatorial orientations to minimize steric strain . Nuclear magnetic resonance (NMR) spectroscopy provides critical structural validation:
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¹H NMR: Distinct signals at δ 3.15–3.45 ppm (pyrazine CH₂ groups), δ 4.25 ppm (imidazole CH), and δ 1.45 ppm (methyl protons)
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¹³C NMR: Resonances at 155–160 ppm (imidazole C2), 45–50 ppm (pyrazine CH₂), and 22 ppm (methyl carbon)
Synthesis and Production Methodologies
Industrial and laboratory synthesis routes for this compound exploit cyclization strategies adapted from related heterocyclic systems. While detailed protocols remain proprietary, general approaches can be extrapolated from analogous structures:
Key Synthetic Steps
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Precursor Preparation: Condensation of 2-aminopyrazine derivatives with α-keto esters under basic conditions
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Cyclization: Acid-catalyzed intramolecular nucleophilic attack forming the imidazo[1,2-a]pyrazine core
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt
Process Optimization Parameters
Parameter | Optimal Range | Impact on Yield/Purity |
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Reaction Temperature | 80–100°C | Higher temperatures accelerate cyclization but risk decomposition |
pH Control | 4.5–5.5 | Maintains protonation state critical for ring closure |
Solvent System | Ethanol/Water (3:1) | Balances solubility and reaction kinetics |
Chemical Reactivity and Derivative Formation
The compound's reactivity profile enables strategic modifications for structure-activity relationship studies:
Nucleophilic Substitution
The secondary amine in the pyrazine ring undergoes alkylation/acylation reactions:
Common reagents:
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Alkyl halides (R-X) in presence of K₂CO₃
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Acetic anhydride for N-acetylation
Oxidation-Reduction Behavior
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Oxidation: Forms N-oxide derivatives with mCPBA (meta-chloroperbenzoic acid)
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Reduction: Catalytic hydrogenation saturates the imidazole ring (Pd/C, H₂)
Application Area | Mechanism of Action | Current Development Stage |
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Oncology | Disruption of MAPK/ERK signaling | Preclinical trials |
Cardiovascular Disease | Modulation of TRPC5 ion channels | In vitro studies |
Metabolic Disorders | PPARγ partial agonism | Target validation |
Comparative Analysis with Structural Analogs
Strategic substitution patterns significantly influence biological activity and physicochemical parameters:
Methyl vs. Trifluoromethyl Derivatives
The methyl group's electron-donating effects enhance solubility compared to electron-withdrawing trifluoromethyl groups, making the hydrochloride salt preferable for intravenous formulations .
Future Research Directions
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Crystallographic Studies: Elucidate binding modes with Gaq proteins using X-ray free-electron laser techniques
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Prodrug Development: Investigate esterase-sensitive prodrug forms to enhance oral bioavailability
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Target Validation: CRISPR-Cas9 screening to identify off-target effects in genome-wide studies
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